molecular formula C15H19N3O2 B6445305 N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine CAS No. 2549015-54-3

N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine

Cat. No.: B6445305
CAS No.: 2549015-54-3
M. Wt: 273.33 g/mol
InChI Key: LBAYXSGDEYGCLU-UHFFFAOYSA-N
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Description

N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine: is a synthetic organic compound that belongs to the quinazoline class of heterocyclic compounds. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    N-Cyclobutylation and N-Methylation: The final steps involve the introduction of the cyclobutyl and methyl groups on the nitrogen atoms. This can be achieved through alkylation reactions using cyclobutyl halides and methyl halides under basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy positions, where methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

Biology: In biological research, this compound can be used to study the structure-activity relationships of quinazoline derivatives and their interactions with biological targets.

Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.

Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-cyclobutyl-6,7-dimethoxyquinazolin-4-amine: Lacks the N-methyl group.

    N-methyl-6,7-dimethoxyquinazolin-4-amine: Lacks the N-cyclobutyl group.

    6,7-dimethoxyquinazolin-4-amine: Lacks both the N-cyclobutyl and N-methyl groups.

Uniqueness: N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine is unique due to the presence of both the N-cyclobutyl and N-methyl groups, which can significantly influence its biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-18(10-5-4-6-10)15-11-7-13(19-2)14(20-3)8-12(11)16-9-17-15/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAYXSGDEYGCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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